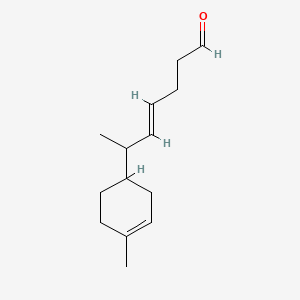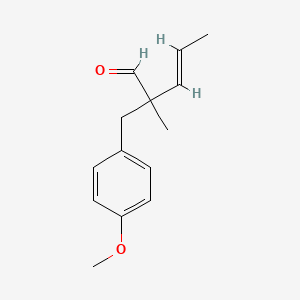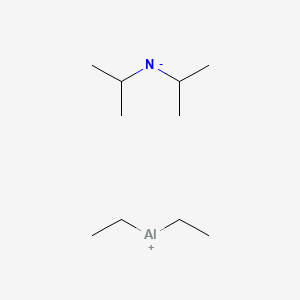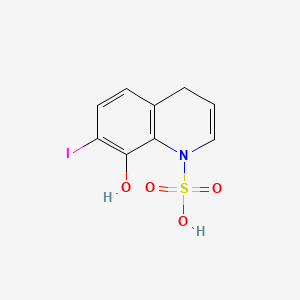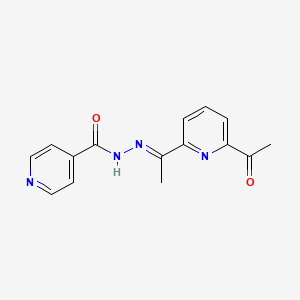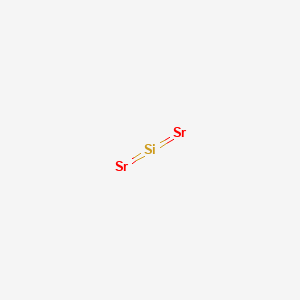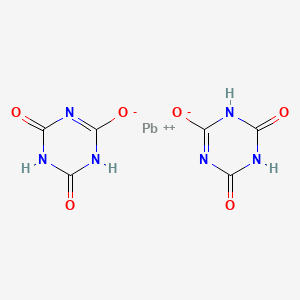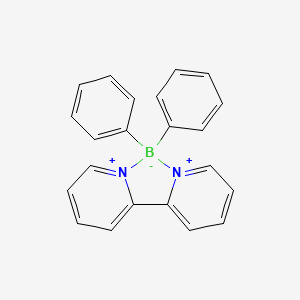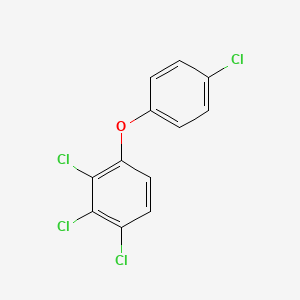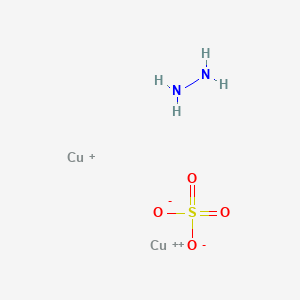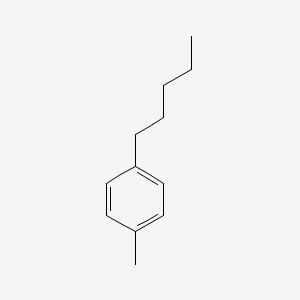
Benzene, 1-methyl-4-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-methyl-4-pentyl-, also known as 1-methyl-4-n-pentylbenzene, is an organic compound with the molecular formula C12H18. It is a derivative of benzene where a methyl group and a pentyl group are attached to the benzene ring. This compound is part of the alkylbenzene family and is known for its aromatic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzene, 1-methyl-4-pentyl- can be synthesized through various organic synthesis methods. One common method involves the Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). For instance, to synthesize 1-methyl-4-pentylbenzene, benzene can be reacted with 1-chloropentane and methyl chloride under suitable conditions .
Industrial Production Methods: In industrial settings, the production of benzene, 1-methyl-4-pentyl- often involves catalytic processes that ensure high yield and purity. The use of zeolite catalysts in alkylation reactions is common due to their efficiency and selectivity. These processes are optimized to minimize by-products and maximize the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1-methyl-4-pentyl- undergoes various chemical reactions typical of aromatic compounds. These include:
Electrophilic Substitution Reactions: Such as nitration, sulfonation, and halogenation. For example, nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Oxidation Reactions: The alkyl side chains can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The aromatic ring can be hydrogenated under high pressure and temperature in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Nitration: Concentrated HNO3 and H2SO4 at low temperatures.
Oxidation: KMnO4 in an alkaline medium.
Reduction: H2 gas with Pd/C catalyst.
Major Products Formed:
Nitration: 1-methyl-4-pentyl-2-nitrobenzene.
Oxidation: 1-methyl-4-pentylbenzoic acid.
Reduction: Cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-methyl-4-pentyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its effects on biological systems, particularly in understanding the metabolism of aromatic hydrocarbons.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific aromatic properties.
Industry: Utilized in the manufacture of fragrances, dyes, and other aromatic compounds.
Mecanismo De Acción
The mechanism of action of benzene, 1-methyl-4-pentyl- involves its interaction with molecular targets through its aromatic ring. The compound can participate in π-π interactions, hydrogen bonding, and hydrophobic interactions. These interactions influence its reactivity and binding affinity with various biological molecules. The pathways involved often include the activation of specific enzymes and receptors that mediate its effects .
Comparación Con Compuestos Similares
Toluene (methylbenzene): Similar structure but with a single methyl group.
Ethylbenzene: Contains an ethyl group instead of a pentyl group.
Cumene (isopropylbenzene): Contains an isopropyl group.
Uniqueness: Benzene, 1-methyl-4-pentyl- is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This affects its solubility, boiling point, and reactivity in various chemical reactions .
Propiedades
Número CAS |
1595-09-1 |
|---|---|
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
1-methyl-4-pentylbenzene |
InChI |
InChI=1S/C12H18/c1-3-4-5-6-12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3 |
Clave InChI |
LGKMWHPZOZYYTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


